molecular formula C17H16N2O5 B2747439 N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE CAS No. 706770-07-2

N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2747439
CAS No.: 706770-07-2
M. Wt: 328.324
InChI Key: NACCPDLDCNAJPZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-[(3-Methoxyphenyl)Methyl]Ethanediamide is a diamide derivative featuring a benzodioxol moiety linked to a 3-methoxyphenylmethyl group via an ethanediamide backbone. The benzodioxol group is known for its electron-rich aromatic system, which may influence binding interactions, while the methoxyphenyl substituent could modulate solubility or receptor affinity.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-13-4-2-3-11(7-13)9-18-16(20)17(21)19-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACCPDLDCNAJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide typically involves the reaction of 1,3-benzodioxole with 3-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxamide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The benzodioxole ring and methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzamide Moieties

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

  • Structure: Monoamide with a 3-methylbenzoyl group and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
  • Synthesis: Reacts 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Applications : Utilized in metal-catalyzed C–H bond functionalization due to its directing group.
  • Comparison: Unlike the target diamide, this monoamide lacks the ethanediamide bridge and benzodioxol system.

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide ():

  • Structure: Benzamide derivative with a thiazolidinone ring.
  • Synthesis : Uses EDC/HOBt coupling agents for amide bond formation.
  • Applications: Potential biological activity inferred from the thiazolidinone moiety.
  • Comparison: The target compound replaces the thiazolidinone with a diamide linkage, which may alter conformational flexibility and hydrogen-bonding patterns .

Urea Derivatives and Pharmacological Activity

α2C-AR Agonists (Compounds A and B) ():

  • Structure : Urea derivatives with imidazole and benzoxazine groups.
  • Applications : Selective α2C-adrenergic receptor agonists investigated for peripheral vasoconstriction.
  • Comparison: The target diamide differs in backbone (amide vs. urea), affecting hydrogen-bond donor/acceptor profiles. Ureas often exhibit enhanced membrane permeability but lower metabolic stability compared to amides .

Benzodioxol-Containing Compounds and Isomerism

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine ():

  • Structure : MDA analog with benzodioxol and hydroxylamine groups.
  • Key Findings : Exists as two isomers, complicating analytical characterization.
  • Comparison : Both compounds share the benzodioxol motif, but the target’s diamide structure may introduce additional isomerism (e.g., cis/trans amide conformers), necessitating advanced chromatographic or crystallographic methods for resolution .

Complex Stereochemical Architectures

Pharmacopeial Dipeptide Analogues ():

  • Structure : Highly stereochemically complex peptides with multiple chiral centers.
  • However, reduced stereochemical diversity may limit target specificity in biological systems .

Comparative Analysis Table

Compound Key Structural Features Synthesis Method Applications/Findings Reference
Target Diamide Benzodioxol, methoxyphenyl, diamide Not specified Inferred catalytic/pharmacological potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Monoamide, N,O-bidentate directing group Acid/chloride + amino alcohol Metal-catalyzed C–H functionalization
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone, benzamide EDC/HOBt coupling Biological activity (unspecified)
α2C-AR Agonists (Compounds A/B) Urea, imidazole, benzoxazine Not specified Peripheral vasoconstriction, poor brain penetration
Pharmacopeial Dipeptides Multiple stereocenters, peptide-like Not specified High structural complexity for specificity
MDA Benzodioxol Analog Benzodioxol, hydroxylamine, isomers Not specified Isomerism challenges in detection

Research Findings and Implications

The target diamide’s structural attributes position it between simple benzamides and complex pharmacopeial compounds. Key distinctions include:

  • Synthesis : Likely requires amide coupling strategies similar to , though the diamide bridge may necessitate stepwise reactions.
  • Isomerism: Potential cis/trans isomerism (as in ) could complicate purification, requiring techniques like HPLC or X-ray crystallography (via SHELX, per ) .
  • Pharmacology : The benzodioxol and methoxyphenyl groups may enhance CNS activity compared to peripherally restricted urea derivatives (), though this remains speculative without direct data.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide, a compound featuring a benzodioxole moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₆H₁₇N₃O₃
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 23693-38-1

The structure includes a benzodioxole ring that is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Research indicates that compounds containing the benzodioxole structure may interact with various biological targets. The primary mechanisms include:

  • Serotonin Receptor Activation : The compound has been shown to activate serotonin receptors, which are crucial in regulating mood and anxiety .
  • Tyrosinase Inhibition : In studies involving B16F10 melanoma cells, the compound exhibited significant inhibition of tyrosinase activity, a key enzyme in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antioxidant Activity : The compound showed considerable antioxidant properties, potentially mitigating oxidative stress in cellular models.
  • Cytotoxicity : Various analogs of the compound were tested for cytotoxic effects on cancer cell lines. For instance, some derivatives did not exhibit cytotoxicity at concentrations up to 20 µM .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin Receptor ActivationPositive activation observed
Tyrosinase InhibitionStrong inhibition (IC₅₀ = 1.12 µM)
Antioxidant ActivitySignificant antioxidant effects
CytotoxicityNon-cytotoxic at ≤20 µM

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Melanoma Treatment : A study involving B16F10 cells demonstrated that the compound effectively reduced melanin production by inhibiting tyrosinase activity. This positions it as a candidate for developing treatments for melanoma and other hyperpigmentation disorders .
  • Mood Disorders : Given its ability to activate serotonin receptors, the compound may be explored for its antidepressant effects in clinical settings. Further research is necessary to establish its efficacy and safety profile in humans.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2H-1,3-benzodioxol-5-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Activation of the benzodioxol-5-yl amine with oxalyl chloride to form an intermediate acyl chloride .
  • Step 2 : Coupling with (3-methoxyphenyl)methylamine using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions .
  • Critical Parameters : Optimize reaction time (12–18 hours) and temperature (0–4°C for acylation; room temperature for coupling). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with ¹H/¹³C NMR .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX software for structure solution and refinement. ORTEP-III or WinGX can visualize anisotropic displacement ellipsoids to confirm bond angles and torsional strain .
  • Spectroscopic Analysis : Assign peaks in ¹H NMR (δ 6.7–7.2 ppm for aromatic protons; δ 3.8 ppm for methoxy groups) and ¹³C NMR (amide carbonyls at ~165–170 ppm). Compare with density functional theory (DFT)-calculated spectra for validation .

Q. What initial biological screening approaches are used to assess its pharmacological potential?

  • Methodological Answer :

  • In Vitro Assays : Screen for receptor binding (e.g., serotonin 5-HT₂A or dopamine D2) via competitive radioligand displacement assays (IC₅₀ determination) .
  • Enzyme Inhibition : Test against cysteine proteases (e.g., falcipain-2/3 for antimalarial activity) using fluorogenic substrates and Michaelis-Menten kinetics .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., falcipain-2 binding) over microsecond timescales to identify key residues (e.g., His174, Cys42) and validate experimental IC₅₀ discrepancies .
  • Free Energy Perturbation (FEP) : Quantify binding affinity differences between stereoisomers or analogs to reconcile conflicting in vitro/in vivo results .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with hydrochloric acid or sodium bicarbonate to improve aqueous solubility while monitoring stability via pH-dependent UV-Vis spectroscopy .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen, validated via LC-MS metabolic stability assays in liver microsomes .

Q. How can researchers address synthetic yield limitations in large-scale preparations?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors for acylation steps to enhance mixing efficiency and reduce reaction time (yield improvement from 45% to 72%) .
  • Catalyst Screening : Test Pd/C or Raney nickel for catalytic hydrogenation of nitro intermediates, optimizing H₂ pressure (1–3 atm) and solvent polarity .

Data Contradiction Analysis

Q. How to interpret conflicting reports on its mechanism of action (e.g., serotonin receptor vs. angiogenesis inhibition)?

  • Methodological Answer :

  • Target Deconvolution : Use siRNA knockdown in cell-based assays (e.g., HUVEC angiogenesis models) to isolate primary targets. Cross-validate with thermal shift assays (TSA) to confirm direct binding .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify promiscuous binding and explain divergent mechanistic hypotheses .

Experimental Design Considerations

Q. What controls are essential in stability studies under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress (40°C/75% RH). Monitor degradation products via UPLC-QTOF-MS and compare with accelerated stability data .
  • Light Protection : Store samples in amber vials and assess photodegradation under ICH Q1B guidelines using a xenon lamp .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.